molecular formula C7H6N2O3 B13743219 2-Pyridineacetic acid,a-(hydroxyimino)-,(az)-

2-Pyridineacetic acid,a-(hydroxyimino)-,(az)-

Cat. No.: B13743219
M. Wt: 166.13 g/mol
InChI Key: XEUZNFOODWAMRO-TWGQIWQCSA-N
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Description

2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- is a derivative of pyridine, a nitrogen-containing heterocycle. Pyridine and its derivatives are known for their significant clinical and industrial applications due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid with hydroxylamine under acidic conditions to introduce the hydroxyimino group . The reaction is usually carried out in a solvent like ethanol or water, and the temperature is maintained around 50-60°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistency and high yield. The purity of the final product is often enhanced through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted pyridine derivatives .

Scientific Research Applications

2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridineacetic acid, a-(hydroxyimino)-, (az)- involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the hydroxyimino group, making it less reactive in certain reactions.

    Pyridine-3-carboxylic acid: Similar structure but different position of the carboxylic group, leading to different reactivity.

    Pyridine-4-carboxylic acid: Another isomer with distinct chemical properties.

Uniqueness

This functional group allows for a wider range of chemical reactions and interactions with biological targets compared to its similar compounds .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-2-pyridin-2-ylacetic acid

InChI

InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-3-1-2-4-8-5/h1-4,12H,(H,10,11)/b9-6-

InChI Key

XEUZNFOODWAMRO-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/C(=O)O

Canonical SMILES

C1=CC=NC(=C1)C(=NO)C(=O)O

Origin of Product

United States

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